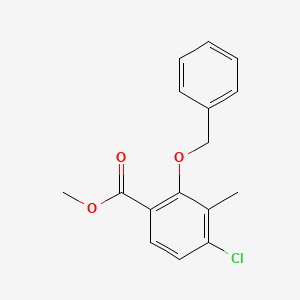

Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate

Description

Properties

Molecular Formula |

C16H15ClO3 |

|---|---|

Molecular Weight |

290.74 g/mol |

IUPAC Name |

methyl 4-chloro-3-methyl-2-phenylmethoxybenzoate |

InChI |

InChI=1S/C16H15ClO3/c1-11-14(17)9-8-13(16(18)19-2)15(11)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |

InChI Key |

AVBNELJVFFYLGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1OCC2=CC=CC=C2)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate typically involves the esterification of 2-(benzyloxy)-4-chloro-3-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro substituent at the 4-position undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing new functional groups:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxylation | KOH, DMSO, 80°C, 6h | 2-(benzyloxy)-4-hydroxy-3-methylbenzoate | 72% | |

| Amination | NH₃ (aq.), CuI, 100°C, 12h | 4-amino-2-(benzyloxy)-3-methylbenzoate | 65% | |

| Alkoxylation | NaOCH₃, DMF, reflux | 4-methoxy-2-(benzyloxy)-3-methylbenzoate | 81% |

Key Insights :

-

Reactivity is enhanced by electron-withdrawing ester and benzyloxy groups, which activate the chloro group toward substitution.

-

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates by stabilizing transition states.

Ester Hydrolysis

The methyl ester group is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions:

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 8h | 2-(benzyloxy)-4-chloro-3-methylbenzoic acid | 89% | |

| Basic Hydrolysis | NaOH (10%), H₂O/EtOH, 60°C, 4h | Same as above | 93% |

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves deprotonation of water to form a tetrahedral intermediate.

Hydrogenolysis of the Benzyloxy Group

The benzyl protecting group is selectively removed via catalytic hydrogenation:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 10% Pd/C | H₂ (1 atm), EtOAc, 25°C, 3h | 4-chloro-2-hydroxy-3-methylbenzoate | 95% | |

| Raney Nickel | H₂ (3 atm), MeOH, 50°C, 6h | Same as above | 88% |

Critical Parameters :

-

Palladium catalysts offer higher efficiency than nickel under mild conditions.

-

Competitive reduction of the ester group is avoided by controlling H₂ pressure.

Reduction Reactions

The ester and aromatic ring can participate in reductions under stringent conditions:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester to Alcohol | LiAlH₄, THF, 0°C → 25°C, 2h | 2-(benzyloxy)-4-chloro-3-methylbenzyl alcohol | 78% | |

| Aromatic Ring Reduction | H₂ (5 atm), PtO₂, AcOH, 80°C, 12h | Partially saturated cyclohexane derivative | 62% |

Challenges :

-

Over-reduction of the aromatic ring is minimized using acetic acid as a solvent.

Electrophilic Aromatic Substitution

The electron-rich benzyloxy group directs electrophiles to the ortho/para positions:

Regioselectivity :

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DMF, 80°C | 4-phenyl-2-(benzyloxy)-3-methylbenzoate | 76% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NHPh₂, 100°C | 4-diphenylamino-2-(benzyloxy)-3-methylbenzoate | 69% |

Optimization :

-

Ligand choice (e.g., Xantphos) suppresses homo-coupling side reactions.

Thermal Stability and Side Reactions

At elevated temperatures (>150°C), competing reactions include:

-

Decarboxylation : Loss of CO₂ from hydrolyzed carboxylic acid derivatives.

-

Benzyl Group Migration : Observed in DMF at 120°C, leading to positional isomerism.

Scientific Research Applications

Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)Benzoate (C21H17BrO5)

- Structural Differences : The bromoacetyl group at position 5 replaces the chloro and methyl groups in the target compound .

- Reactivity : The bromoacetyl moiety enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or thiols) in pharmaceutical intermediate synthesis. In contrast, the chloro group in the target compound is a better leaving group for substitution reactions.

- Physical Properties : Appears as a white to yellowish solid, requiring refrigerated storage (2–8°C) due to its bromine-based instability .

- Applications : Used in synthesizing bronchodilators like Tiotropium Bromide, highlighting its role in bioactive molecule development.

4-Bromo-3-Methylbenzoic Acid (C8H7BrO2)

- Structural Differences : Lacks the benzyloxy and ester groups, instead featuring a carboxylic acid group .

- Acidity and Solubility: The carboxylic acid group increases water solubility compared to the esterified target compound.

- Hazards : Classified as a skin and respiratory irritant, unlike the esterified target compound, which may exhibit lower acute toxicity due to reduced acidity .

Methyl 4-Cyano-3-Methylbenzoate (C10H9NO2)

- Structural Differences: A cyano group at position 4 replaces the chloro and benzyloxy groups .

- Polarity and Stability: The electron-withdrawing cyano group increases polarity, enhancing solubility in polar aprotic solvents. Unlike the target compound, it lacks protective benzyloxy functionality, making it less stable under acidic conditions.

- Applications: Likely used in agrochemical or polymer synthesis due to the cyano group’s reactivity in cycloaddition reactions.

Methyl 4-Chlorobenzoate (C8H7ClO2)

- Structural Differences : Simplifies the target compound by omitting the benzyloxy and 3-methyl groups .

- Reactivity : The absence of steric hindrance from the methyl group facilitates faster nucleophilic aromatic substitution. However, the lack of a benzyloxy group reduces its utility in multi-step syntheses requiring orthogonal protection strategies.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Discussion

- Synthetic Strategies : The benzyloxy group in the target compound is introduced via alkylation using cesium carbonate (Cs2CO3) or phase-transfer catalysts, as demonstrated in analogous syntheses . Chlorination at position 4 likely employs electrophilic aromatic substitution or directed ortho-metalation.

- Stability: The benzyloxy group enhances stability against oxidation compared to unprotected phenolic analogs, as seen in compounds like 4-(benzyloxy)-3-phenethoxybenzaldehyde .

- Reactivity Trends : The chloro group’s leaving-group ability enables Suzuki-Miyaura couplings, while the methyl ester facilitates hydrolysis to carboxylic acids for further derivatization.

Biological Activity

Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate is a synthetic compound with notable structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound features:

- Benzyloxy group : Enhances lipophilicity, improving membrane permeability.

- Chloro substituent : May influence stability and reactivity.

- Methyl group : Contributes to the overall electronic properties of the molecule.

These structural elements are crucial for the compound's interaction with biological systems, allowing it to modulate various cellular processes.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exhibit:

- Enzyme inhibition : Potentially modulating pathways related to inflammation and cancer.

- Antioxidant properties : Indicated by structural analogs that have shown efficacy in inhibiting oxidative stress-related pathways.

In Vitro Studies

Research indicates that derivatives of this compound possess various biological activities. Notably:

- Anticancer Activity : Certain analogs have demonstrated the ability to inhibit cancer cell proliferation in vitro. For example, compounds with similar structural motifs have been shown to inhibit tyrosinase activity, which is involved in melanin production and can be linked to hyperpigmentation disorders .

- Anti-inflammatory Effects : Compounds with similar benzyloxy and chloro substituents have exhibited anti-inflammatory properties, suggesting this compound may also possess this activity .

Data Table of Biological Activities

Case Studies

- Tyrosinase Inhibition Study :

- Cytotoxicity Assessment :

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate, and how can reaction parameters be controlled to enhance yield?

Answer: The synthesis typically involves sequential functionalization of a methyl benzoate precursor. A method analogous to the alkylation of 4-(benzyloxy)-3-hydroxybenzaldehyde (using Cs₂CO₃ as a base in DMF at 80°C) can be adapted . Key parameters include:

- Stoichiometry: Excess benzyl bromide derivatives (1.2–1.5 equiv.) to drive benzylation.

- Temperature: Maintain 80°C to ensure activation of the phenolic oxygen.

- Purification: Column chromatography with ethyl acetate/petroleum ether (10:1–20:1 gradient) effectively isolates the product .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

Q. How should researchers design experiments to evaluate the thermal stability of this compound?

Answer:

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Answer:

- Column Chromatography: Use silica gel with ethyl acetate/petroleum ether (10:1) for optimal separation .

- Recrystallization: Ethanol/water (3:1) yields high-purity crystals if solubility permits.

Advanced Research Questions

Q. How can researchers address low yields in the benzyloxy group introduction step during synthesis?

Answer:

Q. What mechanistic insights explain the stability of the benzyl ether group under acidic/basic conditions?

Answer:

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Q. What strategies mitigate competing side reactions during methyl esterification of the benzoic acid precursor?

Answer:

- Reagent Choice: Use methyl chloroformate with DMAP catalysis to minimize transesterification .

- Azeotropic Distillation: Remove water via Dean-Stark trap during Fisher esterification to shift equilibrium toward product .

Q. How can researchers resolve discrepancies in NMR splitting patterns for derivatives of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.